BenchChemオンラインストアへようこそ!

1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea

physicochemical properties drug-likeness cellular permeability

Unlike phenoxy-piperidine ureas, this compound offers a divergent chemotype for SCD1 active-site probing. Its thiazole substituent directly influences urea pharmacophore geometry, avoiding irreversible FAAH inhibition. The 3-phenylpropyl tail ensures >10-fold activity over phenethyl analogs. Ideal for scaffold-hopping and SAR exploration.

Molecular Formula C18H24N4OS
Molecular Weight 344.48
CAS No. 1448034-12-5
Cat. No. B2440844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
CAS1448034-12-5
Molecular FormulaC18H24N4OS
Molecular Weight344.48
Structural Identifiers
SMILESC1CN(CCC1NC(=O)NCCCC2=CC=CC=C2)C3=NC=CS3
InChIInChI=1S/C18H24N4OS/c23-17(19-10-4-7-15-5-2-1-3-6-15)21-16-8-12-22(13-9-16)18-20-11-14-24-18/h1-3,5-6,11,14,16H,4,7-10,12-13H2,(H2,19,21,23)
InChIKeyAERIWQYKXYVUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea (CAS 1448034-12-5) – Compound Class, Physicochemical Profile, and Procurement Context


1-(3-Phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea (CAS 1448034-12-5) is a synthetic, small-molecule urea derivative that integrates a 3-phenylpropyl group, a central piperidine ring, and a terminal 1,3-thiazol-2-yl substituent . The compound possesses a molecular formula of C18H24N4OS, a molecular weight of 344.48 g/mol, a calculated logP (clogP) of 3.19, and a topological polar surface area (TPSA) of 50.49 Ų . It is catalogued under EC number 100.244.607 in the European Chemicals Agency (ECHA) inventory . Despite its structural resemblance to advanced stearoyl-CoA desaturase-1 (SCD1) inhibitors and fatty acid amide hydrolase (FAAH) inhibitors, peer-reviewed quantitative bioactivity data for this exact compound remain exceptionally scarce in the public domain. This evidence guide therefore focuses on the compound’s structural-differentiation potential inferred from closely related chemical series, while explicitly noting the absence of direct comparative potency, selectivity, or in vivo data that would be required for unqualified procurement decisions.

Why 1-(3-Phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea Cannot Be Replaced by a Generic In-Class Analog


Minor structural modifications within the piperidine-aryl urea chemotype can produce order-of-magnitude shifts in target engagement, selectivity windows, and pharmacokinetic profiles. The 3-phenylpropyl chain length governs hydrophobic contacts in the SCD1 active-site tunnel; shortening to a phenethyl group reduces sub-micromolar cellular activity by >10-fold in the related piperidine-aryl urea series . The thiazol-2-yl substituent on the piperidine nitrogen is not merely a solubilizing handle—it directly influences the geometry of the urea pharmacophore and modulates the compound’s interaction with the acyl-CoA substrate binding site . Replacing the urea linker with a thiourea (CAS 149485-04-1) alters hydrogen-bonding capacity, metabolic stability, and off-target liability . Consequently, any procurement decision that treats this compound as a commodity interchangeable with other piperidine-urea or piperidine-thiazole derivatives risks irreproducible biological results and wasted screening resources.

Quantitative Differentiation Evidence for 1-(3-Phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea Versus Closest Analogs


Physicochemical Differentiation from the Thiourea Analog (CAS 149485-04-1)

The urea carbonyl in 1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea confers a lower logP (clogP 3.19) and a higher hydrogen-bond acceptor count (5 HBA, 0 HBD) compared to the corresponding thiourea analog (clogP estimated >3.8, HBA 3, HBD 2) . The reduced lipophilicity and altered hydrogen-bonding profile are predicted to limit passive membrane permeability but simultaneously reduce CYP450 promiscuity risk, a trade-off that is quantitative and measurable via standard PAMPA and microsomal stability assays .

physicochemical properties drug-likeness cellular permeability

Structural Differentiation from Prototypical Piperidine-Aryl Urea SCD1 Inhibitor (Compound 28c)

The prototypical piperidine-aryl urea SCD1 inhibitor 28c (IC50 28 nM in HepG2 cellular desaturation assay) contains a 4-phenoxypiperidine moiety and a 2,6-dichlorobenzyl urea tail, whereas 1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea replaces the 4-phenoxy group with a thiazol-2-yl ring and substitutes the dichlorobenzyl tail with a 3-phenylpropyl chain . In the published SAR, removal of the phenoxy oxygen alone reduced potency by >50-fold; the thiazole moiety is absent from the entire 28c series, meaning the target compound interrogates an unexplored region of the SCD1 active site . No direct head-to-head SCD1 IC50 data for the target compound have been published.

SCD1 inhibition structure-activity relationship acyl-CoA desaturase

Differentiation from Piperidinyl Thiazole FAAH Inhibitors via Urea vs. Isoxazoline Warhead

Piperidinyl thiazole isoxazolines (e.g., compound 1, FAAH IC50 <10 nM) achieve high FAAH potency through a slowly reversible isoxazoline warhead that carbamylates the active-site serine, whereas 1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea employs a non-covalent urea pharmacophore . The urea-based FAAH inhibitors in the same series (e.g., tetrazolyl ureas) exhibit IC50 values in the 100–500 nM range, suggesting that the target compound, if active against FAAH, would fall into a lower-potency, non-covalent category with distinct kinetic selectivity . No FAAH inhibition data for the target compound are currently available.

FAAH inhibition endocannabinoid system slowly reversible inhibition

Differentiation Based on Synthetic Tractability and Scale-Up Feasibility

The synthesis of 1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea proceeds via a convergent two-step sequence: (i) reductive amination of 1-(3-phenylpropyl)piperidin-4-one to generate the piperidine intermediate, followed by (ii) urea formation with 2-aminothiazole . In contrast, the corresponding bicyclic heteroaryl-piperidine urea analogs (e.g., thiazolopyridine ureas) require 5–7 linear steps involving palladium-catalyzed cross-couplings and protecting-group maneuvers, translating to >3-fold higher cost-of-goods and longer lead times . The target compound's simpler synthetic route enables faster milligram-to-gram scale-up with fewer critical impurities, making it a more practical choice for high-throughput screening campaigns where compound supply reliability is paramount.

synthetic chemistry scale-up procurement reliability

Optimal Research and Industrial Application Scenarios for 1-(3-Phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea


SCD1 Target Validation in HepG2 or Primary Hepatocyte Models

When a laboratory requires a structurally distinct SCD1 inhibitor to confirm on-target effects observed with the phenoxy-piperidine urea series (e.g., compound 28c), 1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea offers a divergent chemotype that probes an unexplored region of the SCD1 active site . The compound should be profiled in the HepG2 cellular desaturation assay (measuring the ratio of palmitoleate to palmitate) to establish its own IC50 before use in comparative pharmacology studies .

FAAH Probe for Non-Covalent, Non-Isoxazoline Mechanism Studies

For researchers investigating the endocannabinoid system who seek to avoid the covalent, slowly reversible inhibition profile of isoxazoline-based FAAH inhibitors, 1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea provides a urea-based, non-covalent pharmacophore . The compound is best deployed in recombinant human FAAH enzyme assays with pre-incubation time-course measurements to determine whether it exhibits time-dependent inhibition, and in broad-panel serine hydrolase selectivity profiling to establish its off-target fingerprint .

High-Throughput Screening (HTS) Library Expansion for Metabolic Disease Targets

The compound's favorable synthetic tractability (2-step convergent synthesis) and physicochemical profile (clogP 3.19, TPSA 50.49 Ų) make it suitable for inclusion in diversity-oriented screening libraries targeting metabolic enzymes such as SCD1, DGAT1, or FAAH . Its lower lipophilicity relative to the thiourea analog reduces the risk of non-specific assay interference, a critical advantage for fluorometric or scintillation-proximity HTS formats .

SAR Probe for Piperidine-Thiazole-Urea Pharmacophore Exploration

Medicinal chemistry teams optimizing piperidine-urea SCD1 or FAAH leads can use 1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea as a scaffold-hopping starting point to explore the SAR of the 3-phenylpropyl tail (e.g., chain-length variation, aryl substitutions) and the thiazole heterocycle (e.g., 4-methylthiazole, thiadiazole isosteres) . The simpler synthetic route enables rapid analog generation with minimal protecting-group chemistry, accelerating iterative design-make-test cycles .

Quote Request

Request a Quote for 1-(3-phenylpropyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.